molecular formula C20H17Cl2NO2 B12755564 Benzamide, 3,5-dichloro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- CAS No. 138112-91-1

Benzamide, 3,5-dichloro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)-

Cat. No.: B12755564
CAS No.: 138112-91-1
M. Wt: 374.3 g/mol
InChI Key: BCBQQJGIICZPKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamide, 3,5-dichloro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- is a complex organic compound with the molecular formula C20H17Cl2NO2 It is characterized by the presence of a benzamide core substituted with two chlorine atoms at the 3 and 5 positions, and an ethyl group linked to a 7-methoxy-1-naphthalenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 3,5-dichloro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration and Reduction: The starting material, 3,5-dichlorobenzoic acid, undergoes nitration to introduce nitro groups, followed by reduction to form the corresponding amine.

    Amide Formation: The amine is then reacted with 7-methoxy-1-naphthaldehyde under acidic conditions to form an imine intermediate, which is subsequently reduced to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 3,5-dichloro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: The chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

Benzamide, 3,5-dichloro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of Benzamide, 3,5-dichloro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • Benzamide, 3,5-dichloro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)-
  • Benzamide, 3,5-dichloro-N-(2-(7-hydroxy-1-naphthalenyl)ethyl)-
  • Benzamide, 3,5-dichloro-N-(2-(7-ethoxy-1-naphthalenyl)ethyl)-

Uniqueness

Benzamide, 3,5-dichloro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- is unique due to the presence of the methoxy group on the naphthalene ring, which can influence its chemical reactivity and biological activity. This substitution pattern can enhance its potential as an enzyme inhibitor and its overall stability in various chemical environments.

Properties

CAS No.

138112-91-1

Molecular Formula

C20H17Cl2NO2

Molecular Weight

374.3 g/mol

IUPAC Name

3,5-dichloro-N-[2-(7-methoxynaphthalen-1-yl)ethyl]benzamide

InChI

InChI=1S/C20H17Cl2NO2/c1-25-18-6-5-13-3-2-4-14(19(13)12-18)7-8-23-20(24)15-9-16(21)11-17(22)10-15/h2-6,9-12H,7-8H2,1H3,(H,23,24)

InChI Key

BCBQQJGIICZPKJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CC=C2CCNC(=O)C3=CC(=CC(=C3)Cl)Cl)C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.